2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
Overview
Description
2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzohydrazide and features both hydroxyl and nitrofuran groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 5-nitro-2-furaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Acid chlorides or alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the nitrofuran group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Ester or ether derivatives are formed depending on the substituents used.
Scientific Research Applications
2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various hydrazone derivatives.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with cellular components. The nitrofuran group can generate reactive oxygen species, leading to oxidative stress in microbial cells, which contributes to its antimicrobial activity. In cancer cells, the compound can induce apoptosis by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- (E)-3,4-dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
Uniqueness
2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to its combination of hydroxyl and nitrofuran groups, which impart distinct chemical reactivity and biological activity. Its ability to generate reactive oxygen species and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4-dihydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6/c16-7-1-3-9(10(17)5-7)12(18)14-13-6-8-2-4-11(21-8)15(19)20/h1-6,16-17H,(H,14,18)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQOQTRATCODQB-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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